molecular formula C20H19BrFN3OS B459784 3-amino-N-(4-bromo-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 625370-21-0

3-amino-N-(4-bromo-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No. B459784
CAS RN: 625370-21-0
M. Wt: 448.4g/mol
InChI Key: UPFFOZCTOQABIU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, the specific physical and chemical properties analysis for this compound is not available in the retrieved data .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

The research on similar compounds has led to the development of novel synthetic routes for heterocyclic compounds, which are crucial in medicinal chemistry due to their potential pharmacological properties. For instance, studies have focused on synthesizing thienoquinolines, a class of compounds known for their diverse biological activities. These efforts include the creation of novel heterocyclo-thieno[2,3-b]quinoline derivatives through various synthetic strategies, exploring their potential as pharmacologically active molecules (Awad, Abdel-rahman, & Bakhite, 1991).

Exploration of Chemical Reactivity and Structural Analysis

Further research has involved the synthesis of functionalized partially hydrogenated quinolines using specific synthetic protocols. The molecular and crystal structures of such compounds have been studied through X-ray diffraction analysis, offering insights into their chemical reactivity and potential for further functionalization (Dyachenko et al., 2019).

Potential Biological Applications

In addition to synthetic methodologies, some studies have evaluated the cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including tetrahydrothieno[2,3-b]quinolones. These compounds showed significant antiproliferative activity against cancer cell lines, suggesting their potential as therapeutic agents. Molecular modeling has helped understand their interaction with biological targets, indicating a promising avenue for drug development (Hung et al., 2014).

Labeling and Evaluation for Imaging Studies

Another application involves the labeling and evaluation of quinoline-2-carboxamide derivatives as potential radioligands for imaging peripheral benzodiazepine receptors with positron emission tomography (PET), highlighting the compound's utility in diagnostic imaging and neurological research (Matarrese et al., 2001).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Unfortunately, the specific mechanism of action for this compound is not available in the retrieved data .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks to health and the environment. Unfortunately, the specific safety and hazards information for this compound is not available in the retrieved data .

properties

IUPAC Name

3-amino-N-(4-bromo-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrFN3OS/c1-2-10-3-5-15-11(7-10)8-13-17(23)18(27-20(13)25-15)19(26)24-16-6-4-12(21)9-14(16)22/h4,6,8-10H,2-3,5,7,23H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPFFOZCTOQABIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(4-bromo-2-fluorophenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

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